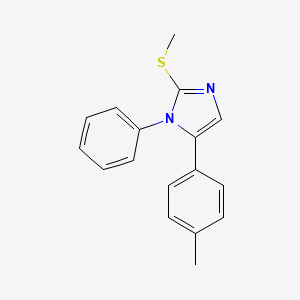

2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole

Description

Properties

IUPAC Name |

5-(4-methylphenyl)-2-methylsulfanyl-1-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-13-8-10-14(11-9-13)16-12-18-17(20-2)19(16)15-6-4-3-5-7-15/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFABBBNKAYIOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-2-(methylthio)ethanone with p-tolylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl and p-tolyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Halogenated or nitrated imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.

- Antimicrobial Activity : Studies indicate that imidazole derivatives exhibit significant antimicrobial properties. For instance, 2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole demonstrated efficacy against various bacterial strains, suggesting its potential as a new antibiotic amidst rising drug resistance.

- Anticancer Properties : Research has shown that this compound can induce cytotoxic effects on cancer cell lines. In vitro studies revealed that it exhibits selective toxicity towards cancer cells while maintaining high viability in normal cells at lower concentrations . The mechanism of action may involve the inhibition of specific enzymes or receptors associated with cancer proliferation.

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various modifications that can lead to the creation of novel compounds with enhanced biological activities.

- Synthesis Pathways : The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring through condensation reactions and subsequent functional group modifications .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against pathogenic microbes. The results indicated that this compound exhibited significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

| Microbe | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 31.25 | Ofloxacin | 62.5 |

| Escherichia coli | 31.25 | Cefepime | 62.5 |

Case Study 2: Anticancer Activity

In vitro assessments on human cancer cell lines demonstrated that this compound exhibits dose-dependent cytotoxicity. The compound was particularly effective against breast cancer cell lines, with IC50 values indicating potent antiproliferative effects .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 39 |

| HCT-116 (Colon Cancer) | 45 |

Mechanism of Action

The mechanism of action of 2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The methylthio group at position 2 in the target compound directly modifies the imidazole ring’s electron density, enhancing nucleophilicity compared to derivatives with sulfur on pendant aryl groups (e.g., 1-benzyl-5-(4-(methylthio)phenyl)-...). This may increase reactivity in electrophilic substitution or metal coordination .

Biological Activity :

- Sulfur-containing derivatives like 5a-5 exhibit strong antifungal activity, attributed to the methylthio group’s ability to disrupt fungal cell membranes or inhibit enzymes via thiol interactions . The target compound’s methylthio group at position 2 may confer similar bioactivity, though empirical validation is needed.

Synthetic Yields and Physical States :

- Derivatives with bulky substituents (e.g., p-tolyl) often form solids (e.g., 2.2f: pale yellow solid), while methylthio on flexible chains (e.g., 5a-5) yields crystalline solids. The target compound’s physical state is unreported but likely solid based on structural analogy .

Pharmacological and Material Relevance

- Antifungal Potential: The methylthio group’s role in enhancing antifungal activity (as in 5a-5) suggests the target compound could be optimized for topical or systemic antifungal applications .

Biological Activity

2-(Methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Its unique structure, which includes a methylthio group and phenyl and p-tolyl substituents, suggests potential for various biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered aromatic imidazole ring with two nitrogen atoms at non-adjacent positions. The presence of the methylthio group enhances its chemical reactivity, allowing for various interactions with biological targets.

| Component | Description |

|---|---|

| Chemical Formula | C16H16N2S |

| Molecular Weight | 284.37 g/mol |

| Functional Groups | Imidazole ring, methylthio group, phenyl and p-tolyl groups |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Its imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity and disrupting microbial functions.

- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction. It has shown effectiveness against several cancer cell lines, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

Research has demonstrated that derivatives of imidazoles, including this compound, exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacteria. The presence of the methylthio group may enhance these activities by influencing interactions with biological membranes or enzymes.

Anticancer Activity

In vitro studies have evaluated the anticancer properties of this compound against various cancer cell lines. Notably:

- Cell Lines Tested : MCF7 (breast cancer), NCI-H460 (lung cancer), HeLa (cervical cancer).

- IC50 Values : The compound demonstrated varying degrees of cytotoxicity across different cell lines, with IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|

| MCF7 | 3.79 | Moderate cytotoxicity |

| NCI-H460 | 12.50 | Significant inhibition |

| HeLa | 42.30 | Lower efficacy compared to others |

Case Studies

Several studies have highlighted the biological activity of related compounds within the imidazole family:

- Study on Antimicrobial Properties : A study investigated the effects of various imidazole derivatives on bacterial strains, showing that compounds similar to this compound had potent antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli.

- Anticancer Screening : Another study focused on synthesizing novel imidazole derivatives and testing their anticancer activity against a panel of human cancer cell lines. The results indicated that specific substitutions on the imidazole ring could enhance antiproliferative effects significantly .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.